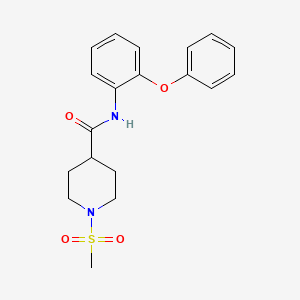

1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Description

1-(Methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a methylsulfonyl group at the piperidine nitrogen and a 2-phenoxyphenyl substituent on the amide nitrogen. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties, while the phenoxyphenyl moiety could contribute to target binding specificity .

Properties

IUPAC Name |

1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-11-15(12-14-21)19(22)20-17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHESKKPLAWQBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide involves several steps:

Formation of Piperidine Ring: : Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of Phenoxyphenyl Group: : The 2-phenoxyphenyl group is typically introduced via nucleophilic substitution or coupling reactions.

Incorporation of Methylsulfonyl Group: : This step often involves the use of methylsulfonyl chloride (CH3SO2Cl) under basic conditions to form the desired sulfonyl group.

Formation of Carboxamide Group: : Finally, the carboxamide group can be introduced through amidation reactions, using appropriate reagents such as carboxylic acids and amines.

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. Batch or continuous flow reactors may be employed, and reaction conditions are optimized to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfone derivatives, using oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Reduction: : Reduction reactions may involve the conversion of the carboxamide group to primary amines under reductive conditions, using reagents such as lithium aluminum hydride (LiAlH4).

Oxidation: : Hydrogen peroxide, peracids.

Reduction: : Lithium aluminum hydride, sodium borohydride (NaBH4).

Substitution: : Halogens, strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: In the field of chemistry, 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: Biologically, this compound may serve as a ligand for binding to specific proteins or receptors, making it valuable in the study of biochemical interactions and pathways.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its chemical properties enable it to function as a precursor in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide exerts its effects is closely related to its molecular structure and interactions with biological targets. The piperidine ring and phenoxyphenyl group facilitate binding to specific proteins or receptors, initiating a cascade of biochemical events. This binding may influence molecular pathways involved in signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The piperidine-4-carboxamide scaffold is common among the compounds analyzed. Key structural variations include substituents on the piperidine nitrogen, the amide-linked aromatic groups, and additional functional groups. Below is a comparative analysis:

Key Structural-Activity Relationship (SAR) Insights

- Piperidine Substituents: Methylsulfonyl groups () improve solubility compared to bulkier toluenesulfonyl groups () but may reduce membrane permeability.

- Aromatic Moieties: Phenoxyphenyl (Target Compound) and naphthalenyl () groups enhance target engagement through hydrophobic and π-stacking interactions.

- Functional Groups: Trifluoromethyl () and oxadiazole () moieties increase metabolic stability and binding affinity.

Biological Activity

1-(Methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O4S |

| Molecular Weight | 464.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | UGDUWGXDIPRBJY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways crucial for cellular function. This inhibition can lead to altered physiological responses, particularly in conditions like diabetes and inflammation.

- Receptor Modulation : It interacts with receptors involved in signal transduction pathways, potentially influencing neurotransmission and other critical biological processes.

- Gene Expression Regulation : The compound may affect gene transcription and translation, leading to changes in protein synthesis that can impact cell behavior.

Biological Activity Studies

Research has demonstrated the compound's efficacy in several biological contexts:

Antimicrobial Activity

Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide group plays a crucial role in binding to bacterial enzymes, inhibiting their activity and contributing to its antimicrobial effects.

Pharmacological Profiles

A series of studies have evaluated the pharmacological profiles of this compound:

- Diabetes Management : In animal models, the compound has shown potential in reducing blood glucose levels, suggesting its role as a therapeutic agent for managing diabetes. This effect was notably enhanced when combined with other antidiabetic medications .

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, possibly through its modulation of glutamate receptors. This could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study on Diabetes : In a controlled study involving ob/ob mice, repeated oral administration of the compound significantly reduced blood glucose and HbA1c levels. This suggests that it may enhance insulin sensitivity or promote pancreatic function .

- Neuropharmacology Study : A study focusing on glutamate receptor modulation found that the compound could alter receptor activity, which may contribute to its neuroprotective effects. This opens avenues for further research into its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Methylsulfonyl group introduction : Sulfonation of intermediates using methanesulfonyl chloride under controlled conditions .

- Carboxamide coupling : Activation of the piperidine-4-carboxylic acid moiety with reagents like HATU or EDCl, followed by reaction with 2-phenoxyaniline .

- Purification : Column chromatography (e.g., silica gel with gradient elution) and recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC and ¹H/¹³C NMR .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopic analysis : ¹H/¹³C NMR for structural confirmation, FT-IR for functional group identification (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Elemental analysis : Combustion analysis for C, H, N, and S content .

Q. What in vitro assays are recommended for initial bioactivity screening?

- T-type Ca²⁺ channel inhibition : Patch-clamp electrophysiology using transfected HEK293 cells expressing Cav3.2 channels .

- Antiviral activity : SARS-CoV-2 pseudovirus entry assays with luciferase reporters .

- Cytotoxicity : MTT assays in human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .

Advanced Research Questions

Q. How do structural modifications influence T-type Ca²⁺ channel inhibitory activity?

- Benzylic substituents : Dialkyl groups (e.g., ethyl, isopropyl) at the benzylic position enhance inhibitory potency by improving hydrophobic interactions with the channel’s pore region .

- Phenoxy-phenyl optimization : Electron-withdrawing substituents (e.g., fluoro) on the phenyl ring increase metabolic stability without compromising activity .

- Piperidine ring flexibility : Conformational restriction via sp³-hybridized carbons improves selectivity over L-type Ca²⁺ channels .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

- Orthogonal assays : Validate activity across multiple platforms (e.g., electrophysiology vs. fluorescence-based calcium flux assays) .

- Co-crystallization studies : Resolve binding modes using X-ray crystallography of the compound bound to Cav3.2 channel fragments .

- Molecular dynamics simulations : Compare ligand-channel interactions under varying substituent conditions to identify key residues .

Q. What computational methods predict target engagement and off-target risks?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to T-type Ca²⁺ channels and related off-targets (e.g., sodium channels) .

- Pharmacophore modeling : Identify essential features (e.g., sulfonyl group, piperidine ring) for activity using tools like LigandScout .

- ADMET prediction : SwissADME or ADMETlab to assess permeability, CYP inhibition, and hERG liability .

Q. How can crystallographic data inform structural optimization?

- H-bond networks : Analyze X-ray structures (e.g., COD Entry 2230670) to identify critical interactions, such as sulfonyl oxygen contacts with Lys/Arg residues .

- Torsion angle adjustments : Modify substituents to align with crystallographically observed binding conformations .

- Solvent accessibility : Optimize lipophilic substituents (e.g., methylsulfonyl) to occupy hydrophobic pockets .

Q. What strategies improve metabolic stability without reducing potency?

- Isotere replacement : Replace labile methylsulfonyl with trifluoromethanesulfonyl to resist oxidative metabolism .

- Deuterium incorporation : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic C-H) .

- Prodrug design : Mask polar groups (e.g., carboxamide) as esters for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.